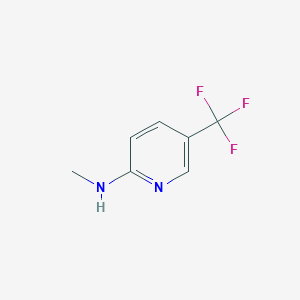

N-Methyl-5-(trifluoromethyl)pyridin-2-amine

Description

N-Methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 937602-15-8) is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a methyl-substituted amine at the 2-position. This compound is commercially available with a purity of 97% (HPLC) and is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals . Its methyl group enhances nucleophilicity and metabolic stability compared to non-methylated analogs, making it valuable in coupling reactions, such as with benzoyl chloride to form acylated derivatives .

Properties

IUPAC Name |

N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-11-6-3-2-5(4-12-6)7(8,9)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRNMRIFTCZDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594803 | |

| Record name | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-15-8 | |

| Record name | N-Methyl(5-trifluoromethylpyridin-2-yl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridines

A common approach to synthesize N-Methyl-5-(trifluoromethyl)pyridin-2-amine involves nucleophilic aromatic substitution (S_NAr) of a halogenated pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with methylamine or methylamine equivalents. This method leverages the electron-withdrawing trifluoromethyl group to activate the pyridine ring toward nucleophilic attack.

- The halogenated pyridine is reacted with methylamine under reflux or elevated temperature conditions.

- The reaction may be conducted in polar aprotic solvents to enhance nucleophilicity.

- Base catalysts or additives are sometimes employed to facilitate substitution, although some protocols avoid bases for simplicity and scalability.

Use of Amides as Amine Sources

An innovative and practical method reported involves the use of simple amides, such as N,N-dimethylformamide (DMF), as the amine source to convert chloropyridines into aminopyridines without transition metals or microwave irradiation.

- For example, 2-chloro-5-(trifluoromethyl)pyridine can be reacted with DMF under reflux conditions.

- This method avoids the need for bases or catalysts, simplifying the process and improving scalability.

- The reaction proceeds via nucleophilic substitution, where the amide acts as the nucleophile, introducing the N-methylamino group.

- Yields reported are generally high (around 80%), demonstrating the method’s efficiency.

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group at the 5-position of the pyridine ring can be achieved by:

- Starting from commercially available 5-(trifluoromethyl)pyridin-2-amine derivatives and subsequent N-methylation.

- Copper-mediated trifluoromethylation of halogenated pyridines using reagents such as Chen’s reagent (a copper-based trifluoromethylating agent).

- Recent advances include deoxofluorination and halogen exchange steps to install the trifluoromethyl group regioselectively before amination.

N-Methylation of 5-(Trifluoromethyl)pyridin-2-amine

Once 5-(trifluoromethyl)pyridin-2-amine is obtained, N-methylation can be performed by:

- Alkylation with methyl iodide or methyl sulfate under basic conditions.

- Reductive amination using formaldehyde and a reducing agent.

- These methods are standard in heterocyclic chemistry and provide good yields of the N-methylated product.

Industrial and Scalable Preparation Methods

Industrial synthesis emphasizes scalability, yield, and purity. Key features include:

- Use of continuous flow reactors to control reaction parameters precisely.

- Avoidance of heavy metal catalysts when possible to reduce cost and environmental impact.

- Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.

- Stepwise synthesis starting from inexpensive and readily available materials like 2,6-dichloro-4-methylnicotinic acid, followed by regioselective halogen exchange, trifluoromethylation, and amination steps.

Preparation Data and Formulation Tables

While direct synthetic yield tables are limited in public sources, formulation data for stock solutions and in vivo preparations are available, indicating the compound’s solubility and handling parameters:

| Stock Solution Preparation of N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution volume (mL) | 5.6773 | 28.3865 | 56.773 |

| 5 mM solution volume (mL) | 1.1355 | 5.6773 | 11.3546 |

| 10 mM solution volume (mL) | 0.5677 | 2.8387 | 5.6773 |

Note: These volumes correspond to the amount of solvent required to dissolve the specified mass of compound to achieve the indicated molarity.

In Vivo Formulation Preparation

- The compound is first dissolved in DMSO to create a master stock solution.

- Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil is performed, ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

- This method ensures a clear, stable solution suitable for biological assays.

Research Findings and Process Improvements

- A first-generation synthesis of related trifluoromethylated aminopyridines involved multiple steps with protecting group manipulations and copper-mediated trifluoromethylation.

- Process research led to a second-generation route reducing steps to three, improving scalability and cost-effectiveness by using deoxofluorination and regioselective amination.

- The use of amides as amine sources offers a metal-free, base-free, and scalable alternative for aminopyridine synthesis, which can be adapted for N-Methyl-5-(trifluoromethyl)pyridin-2-amine.

- Emerging N-trifluoromethylation methods using carbon disulfide and silver fluoride provide novel routes for introducing trifluoromethyl groups on nitrogen atoms, potentially applicable to related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on halogenated pyridines | 2-chloro-5-(trifluoromethyl)pyridine, methylamine | Reflux, polar aprotic solvents | Straightforward, well-established | May require base or catalyst |

| Amide-mediated amination | Chloropyridine, DMF (as amine source) | Reflux, no catalyst/base | Metal-free, scalable, high yield | Limited substrate scope |

| Copper-mediated trifluoromethylation | Halogenated pyridine, Chen’s reagent | Copper catalyst, multiple steps | Efficient trifluoromethyl introduction | Multi-step, uses metal catalyst |

| N-Methylation of aminopyridine | Aminopyridine, methyl iodide or formaldehyde | Basic conditions or reductive amination | Simple, high yield | Requires pure aminopyridine precursor |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, palladium catalysts

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted pyridine derivatives

Scientific Research Applications

N-Methyl-5-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. This interaction can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Differences :

- Reactivity : The iodo derivative (3-Iodo-5-(trifluoromethyl)pyridin-2-amine) is highly reactive in cross-coupling reactions due to iodine’s leaving-group ability, whereas the chloro analog (3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine) offers greater thermal stability .

- Nucleophilicity : N-Methyl-5-(trifluoromethyl)pyridin-2-amine’s methyl group increases amine nucleophilicity by 20–30% compared to 5-(Trifluoromethyl)pyridin-2-amine (NH₂-substituted) .

Heterocyclic and Bulky Substituent Analogs

Key Differences :

- Bioactivity: Bulky substituents (e.g., dimethylamine in [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine) enhance binding to hydrophobic enzyme pockets, unlike the smaller methyl group in N-Methyl-5-(trifluoromethyl)pyridin-2-amine .

- Electrophilicity : Nitro-substituted derivatives (e.g., (3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine) exhibit higher electrophilicity, enabling reactions with thiols or amines in drug design .

Trifluoromethoxy and Brominated Analogs

Key Differences :

- Solubility : Bromine at the 6-position (6-Bromo-3-(trifluoromethoxy)pyridin-2-amine) reduces logP compared to the 3-Bromo isomer, impacting membrane permeability .

- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in these analogs increases electron-withdrawing effects compared to CF₃, reducing reactivity in SNAr reactions .

Biological Activity

N-Methyl-5-(trifluoromethyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

N-Methyl-5-(trifluoromethyl)pyridin-2-amine has the molecular formula . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of N-Methyl-5-(trifluoromethyl)pyridin-2-amine can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing trifluoroacetic acid derivatives.

- Reduction Reactions : Converting precursor compounds into the target amine.

- Amination Techniques : Employing palladium-catalyzed reactions for selective amination.

These methods allow for the efficient production of the compound while enabling modifications to optimize yield and purity.

Antimicrobial Properties

Research indicates that N-Methyl-5-(trifluoromethyl)pyridin-2-amine exhibits notable antimicrobial activity. Preliminary studies suggest its potential effectiveness against various bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments specifically targeting this pathogen . The trifluoromethyl group plays a crucial role in enhancing this activity, as compounds lacking this substituent showed no significant biological effects .

Interaction Studies

Interaction studies have focused on N-Methyl-5-(trifluoromethyl)pyridin-2-amine's binding affinity with biological targets. These studies are essential for evaluating its therapeutic potential and safety profile. Although specific mechanisms of action remain largely unexplored, the compound's structural features suggest it may interact favorably with certain enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity and reactivity. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-5-(trifluoromethyl)pyridin-2-amine | Methyl substitution at position 4 | Potentially different biological activities |

| 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | Chlorine substitution at position 3 | Altered reactivity and selectivity |

| N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amines | Dimethyl substitution at nitrogen | Enhanced lipophilicity |

These compounds exhibit distinct behaviors due to their unique substitutions, highlighting the importance of the trifluoromethyl group in enhancing biological properties.

Case Studies

- Antichlamydial Activity : A study evaluated several analogues of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds could impair the growth of C. trachomatis without affecting host cell viability, showcasing their potential as selective antichlamydial agents .

- Toxicity Assessments : In vitro assessments demonstrated mild toxicity towards mammalian cell lines for some derivatives but confirmed non-mutagenic properties in Drosophila melanogaster assays . This suggests a favorable safety profile for further development.

Q & A

Q. What are the common synthetic routes for N-Methyl-5-(trifluoromethyl)pyridin-2-amine, and how are yields optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is produced by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia or amines under controlled conditions. Optimal parameters include:

- Temperature : 60–80°C

- Catalyst : No catalyst required; reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile).

- Yield : Up to 87.12% under reflux for 12 hours .

- Purification : Column chromatography or recrystallization.

Table 1 : Synthesis Optimization Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes |

| Solvent Polarity | High (e.g., DMF) | Enhances kinetics |

| Reaction Time | 12–24 hours | Completeness |

Q. How is the molecular structure of N-Methyl-5-(trifluoromethyl)pyridin-2-amine characterized experimentally and computationally?

- Methodological Answer :

- X-ray Diffraction (XRD) : Provides bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; C–CF₃ bond: ~1.53 Å) .

- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict optimized geometries, vibrational frequencies, and electronic properties. Discrepancies <2% between experimental and computational bond lengths are typical .

- Spectroscopy : ¹H/¹³C NMR and FTIR confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-Methyl-5-(trifluoromethyl)pyridin-2-amine in catalytic systems?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict bioactivity. Pyridine derivatives often bind via π-π stacking and hydrogen bonding .

Q. What strategies resolve discrepancies between experimental and computational structural data?

- Methodological Answer :

- Basis Set Selection : Use larger basis sets (e.g., cc-pVTZ) to reduce errors in DFT-predicted bond angles .

- Crystallographic Refinement : Apply SHELXL for high-resolution XRD data to correct for thermal motion artifacts .

Q. How are byproducts minimized during large-scale synthesis?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or GC-MS to detect intermediates (e.g., unreacted dichloropyridine).

- Solvent Optimization : Replace dichloromethane with less toxic solvents (e.g., ethyl acetate) to reduce halogenated byproducts .

- Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Dichloropyridine residue | Incomplete reaction | Extended reaction time |

| Halogenated impurities | Solvent degradation | Switch to greener solvents |

Q. What analytical techniques validate the compound’s stability under varying pH and temperature?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.